molecular formula C7H6ClNO B1342385 3-Methylpyridine-2-carbonyl chloride CAS No. 64588-88-1

3-Methylpyridine-2-carbonyl chloride

Cat. No. B1342385
CAS RN: 64588-88-1
M. Wt: 155.58 g/mol
InChI Key: HUBOTQVVYJUKOV-UHFFFAOYSA-N
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Description

3-Methylpyridine-2-carbonyl chloride is a chemical compound that is related to various pyridine derivatives, which are of interest due to their potential applications in chemical synthesis and material science. While the provided papers do not directly discuss 3-methylpyridine-2-carbonyl chloride, they do provide insights into the chemistry of related pyridine compounds, which can be extrapolated to understand the properties and reactivity of 3-methylpyridine-2-carbonyl chloride.

Synthesis Analysis

The synthesis of pyridine derivatives can involve various protocols, including novel chlorination methods as seen in the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile . This compound was obtained from a dihydropyridine precursor using Vilsmeier–Haack chlorination, which suggests that similar methods could potentially be applied to synthesize 3-methylpyridine-2-carbonyl chloride by adapting the chlorination step to the appropriate pyridine substrate.

Molecular Structure Analysis

X-ray analysis is a powerful tool for determining the solid-state structure of pyridine derivatives, as demonstrated by the analysis of the aforementioned chlorinated pyridine compound . The compound was found to crystallize with two independent molecules in the asymmetric unit, which indicates that 3-methylpyridine-2-carbonyl chloride could also exhibit interesting structural features in the solid state. Spectroscopic techniques such as IR, NMR, and electronic spectroscopy are also essential for studying the structural features of these compounds .

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, including prototropic reactions as seen with 3-methylpyridine . In the presence of catalytic alkaline metals, 3-methylpyridine reacts with styrene or butadiene to form alkylated pyridines. This reactivity suggests that 3-methylpyridine-2-carbonyl chloride might also participate in similar reactions under the right conditions, potentially leading to a range of substituted pyridine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by their molecular structure. For instance, the absorption and fluorescence maxima of the chlorinated pyridine derivative were observed at specific wavelengths, and the effects of solvents on the emission spectra were investigated . These findings highlight the importance of understanding the optical properties of such compounds, which could be relevant for 3-methylpyridine-2-carbonyl chloride as well. Additionally, the magnetic properties and crystal structure of cobalt(II) complexes with related pyridine ligands provide insights into the coordination chemistry and electronic properties of pyridine derivatives .

Scientific Research Applications

Synthesis and Chemical Transformations

3-Methylpyridine-2-carbonyl chloride is utilized in chemical synthesis and transformations. For instance, Zhao Bao (2003) discussed various preparation methods of 2-chloro-5-methylpyridine from 3-methylpyridine, including reactions with different chlorinating reagents such as phosphoryl chloride and phosgene, indicating its role in the synthesis of halogenated pyridines, which are valuable in producing pharmaceuticals and agrochemicals (Zhao Bao, 2003).

Catalysis

In the field of catalysis, the compound finds use as a precursor or ligand in the formation of complex metal catalysts. For example, G. Balducci et al. (2015) investigated the coordination of 2,2′-bipyridine to RuII–chlorido–carbonyl precursors, uncovering the role of 3-Methylpyridine-2-carbonyl chloride in forming ruthenium–mono(bipyridine)–carbonyl compounds. These compounds are significant in catalysis, including the reduction of CO2 and water–gas shift reactions, showcasing the compound's utility in environmental catalysis and renewable energy applications (Balducci et al., 2015).

Materials Science

In materials science, derivatives of 3-Methylpyridine-2-carbonyl chloride are explored for their potential in creating new materials. For instance, S. Herringer et al. (2011) synthesized Copper(II) complexes of 2-halo-3-methylpyridine, demonstrating the compound's versatility in generating materials with varying magnetic properties, a study relevant for the development of magnetic and electronic devices (Herringer et al., 2011).

Environmental Science

In environmental science, 3-Methylpyridine derivatives are investigated for their roles in atmospheric chemistry. Zhijian Li et al. (2019) examined the formation of nitrogen-containing organic compounds in secondary organic aerosols through reactions involving 3-methylpyridine, highlighting the environmental implications of these reactions in air quality and climate change (Li et al., 2019).

Safety And Hazards

3-Methylpyridine-2-carbonyl chloride is for research and development use only, not for medicinal or household use . More detailed safety data may be available on the manufacturer’s Safety Data Sheet .

properties

IUPAC Name

3-methylpyridine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c1-5-3-2-4-9-6(5)7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBOTQVVYJUKOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00607972
Record name 3-Methylpyridine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00607972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylpyridine-2-carbonyl chloride

CAS RN

64588-88-1
Record name 3-Methylpyridine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00607972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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